molecular formula C24H19NO3 B1224340 (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione

(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione

Cat. No. B1224340
M. Wt: 369.4 g/mol
InChI Key: LWJYCGCUKJOZSM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione is a member of isoquinolines.

Scientific Research Applications

Synthesis and Chemical Properties

  • Indolo[1,2-b]isoquinoline Derivatives Synthesis : Research on similar compounds, such as indolo[1,2-b]isoquinoline-5,12-diones, involves their preparation from sulfonylindole and acetyl derivatives. These studies contribute to the understanding of the synthesis pathways and chemical properties of isoquinoline derivatives, including (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione (Mérour, Piroelle, & Cossais, 1993).

  • Novel Isoquinoline-1,3-dione Derivatives Synthesis : The synthesis of novel isoquinoline-1,3-dione derivatives, like those described by Mahmoud, El-Shahawi, & Farahat (2008), indicates the diverse potential of such compounds in various chemical applications, which could extend to the specific compound (Mahmoud, El-Shahawi, & Farahat, 2008).

Potential Applications in Electroluminescent Layers

  • Application in Organic Light-Emitting Devices : Isoquinoline derivatives have been studied for their use in electroluminescent layers, indicating a potential application for (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione in this field. These compounds exhibit interesting photophysical properties, suggesting their usefulness in color electroluminescent structures (Dobrikov, Dobrikov, & Aleksandrova, 2011).

Potential Medical Applications

  • Inhibitors of HIV-1 Integrase and Reverse Transcriptase : Some isoquinoline-1,3-diones have been discovered as inhibitors of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, suggesting that (4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione could potentially have similar medical applications (Billamboz et al., 2011).

  • Cyclin-Dependent Kinase 4 Inhibitors : Another potential application in the medical field is as a cyclin-dependent kinase 4 inhibitor, as demonstrated by similar compounds. This suggests a possible role in cancer therapy (Tsou et al., 2009).

properties

Product Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione

Molecular Formula

C24H19NO3

Molecular Weight

369.4 g/mol

IUPAC Name

(4Z)-4-[(3-methoxyphenyl)methylidene]-2-(3-methylphenyl)isoquinoline-1,3-dione

InChI

InChI=1S/C24H19NO3/c1-16-7-5-9-18(13-16)25-23(26)21-12-4-3-11-20(21)22(24(25)27)15-17-8-6-10-19(14-17)28-2/h3-15H,1-2H3/b22-15-

InChI Key

LWJYCGCUKJOZSM-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3/C(=C/C4=CC(=CC=C4)OC)/C2=O

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=CC4=CC(=CC=C4)OC)C2=O

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=CC4=CC(=CC=C4)OC)C2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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